N-(2,4-dimethylphenyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide
CAS No.:
Cat. No.: VC20064472
Molecular Formula: C19H17NO3
Molecular Weight: 307.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H17NO3 |
|---|---|
| Molecular Weight | 307.3 g/mol |
| IUPAC Name | N-(2,4-dimethylphenyl)-6-methyl-4-oxochromene-2-carboxamide |
| Standard InChI | InChI=1S/C19H17NO3/c1-11-4-6-15(13(3)8-11)20-19(22)18-10-16(21)14-9-12(2)5-7-17(14)23-18/h4-10H,1-3H3,(H,20,22) |
| Standard InChI Key | UYTAIZGRJSVSOZ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(C=C1)NC(=O)C2=CC(=O)C3=C(O2)C=CC(=C3)C)C |
Introduction
N-(2,4-dimethylphenyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound belonging to the class of chromene derivatives. Chromenes are bicyclic compounds characterized by a benzopyran structure, which is known for its diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities. This compound features a carboxamide functional group, contributing to its potential biological activities.
Synthesis
The synthesis of N-(2,4-dimethylphenyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. These processes often start with readily available precursors and may require specific catalysts and solvents to achieve the desired purity and yield. The detailed synthetic pathways can vary based on the specific requirements of the reaction conditions.
Biological Activities and Potential Applications
Chromene derivatives, including N-(2,4-dimethylphenyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide, have been studied for their diverse biological activities. These compounds may exhibit anti-inflammatory, antioxidant, and anticancer properties, making them significant in medicinal chemistry. Their unique structural features allow them to interact with various biological targets, which can lead to potential therapeutic applications.
| Biological Activity | Potential Mechanism |
|---|---|
| Anti-inflammatory | Modulation of inflammatory pathways |
| Antioxidant | Neutralization of free radicals |
| Anticancer | Inhibition of cancer cell proliferation |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume